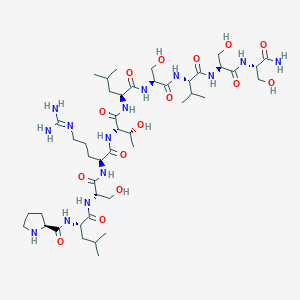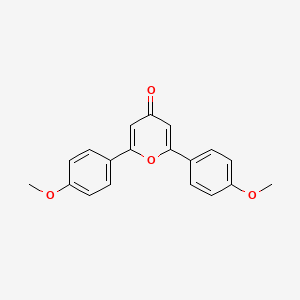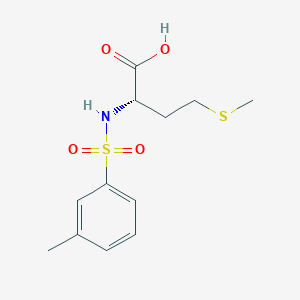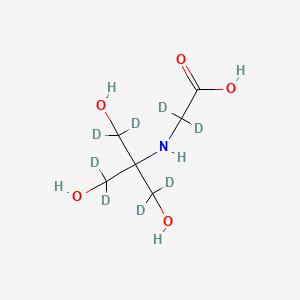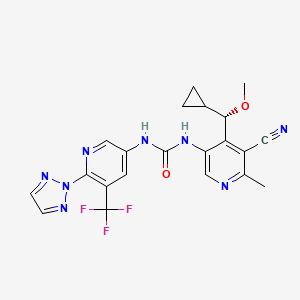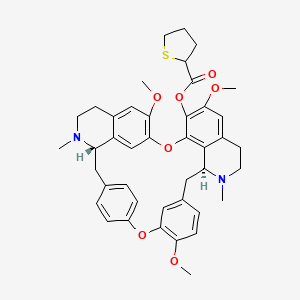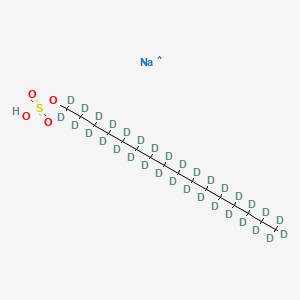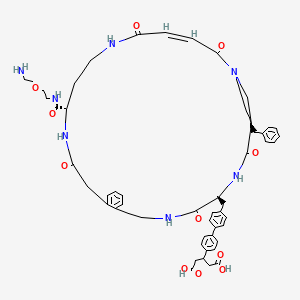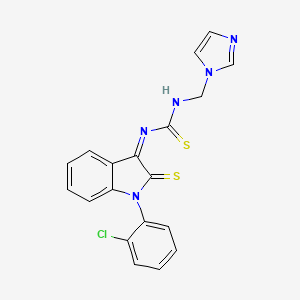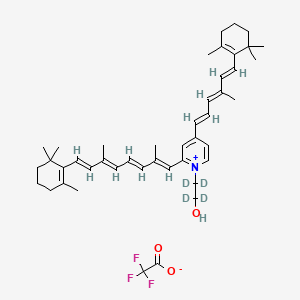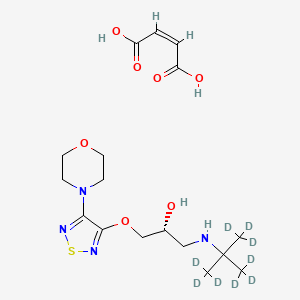
(R)-Timolol-d9 (maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Timolol-d9 (maleate) is a deuterated form of Timolol maleate, a nonselective beta-adrenergic antagonist. It is primarily used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. The deuterated version, ®-Timolol-d9, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Timolol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Timolol-d9 (maleate) involves the incorporation of deuterium atoms into the Timolol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of ®-Timolol-d9 (maleate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
化学反応の分析
Types of Reactions: ®-Timolol-d9 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-Timolol-d9 (maleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways and degradation products of Timolol.
Biology: Employed in studies to understand the interaction of Timolol with biological targets, including beta-adrenergic receptors.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to develop more effective treatments for glaucoma and hypertension.
Industry: Utilized in the development of new formulations and delivery systems for Timolol.
作用機序
®-Timolol-d9 (maleate) exerts its effects by competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-adrenergic receptors in the vascular and bronchial smooth muscle . This leads to a decrease in heart rate and blood pressure, as well as a reduction in intraocular pressure by decreasing the production of aqueous humor in the eye.
類似化合物との比較
Propranolol: Another nonselective beta-adrenergic antagonist used for similar indications.
Atenolol: A selective beta(1)-adrenergic antagonist with fewer side effects on the respiratory system.
Metoprolol: A selective beta(1)-adrenergic antagonist commonly used in the treatment of hypertension and angina.
Uniqueness: ®-Timolol-d9 (maleate) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more detailed pharmacokinetic studies. This makes it a valuable tool in research settings where precise measurements of drug metabolism and distribution are required.
特性
分子式 |
C17H28N4O7S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;(2R)-1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1/i1D3,2D3,3D3; |
InChIキー |
WLRMANUAADYWEA-HXFDIMDCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


